molecular formula C9H5KO6S B1264762 7-Hydroxy coumarin sulfate CAS No. 1135316-80-1

7-Hydroxy coumarin sulfate

Cat. No.: B1264762
CAS No.: 1135316-80-1
M. Wt: 285.33 g/mol
InChI Key: SVUZPRLQAASRKC-GWVWGMRQSA-M
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Description

7-hydroxy Coumarin sulfate is a phase II metabolite of coumarin that can be used as an internal standard for the analysis of 7-hydroxy coumarin metabolism using GC- or LC-MS.

Scientific Research Applications

Antitumor Activities

7-Hydroxy coumarin (7-HC) demonstrates notable antitumor activities in various human tumor cell lines. It inhibits cell proliferation in gastric carcinoma, colon-carcinoma (Caco-2), hepatoma-derived (HepG2), and lymphoblastic cell lines. 7-HC works in a concentration-dependent manner, making it a substance of interest in cancer research (Weber, Steffen, & Siegers, 1998).

Radiation Therapy Applications

7-Hydroxy-coumarin-3-carboxylic acid is explored as a dosimeter for radiation therapy. Its fluorescent properties, which are proportional to radiation-absorbed dose, provide potential for monitoring and measuring radiation exposure in therapeutic contexts (Collins, Makrigiorgos, & Svensson, 1994).

Synthetic Chemistry

In synthetic chemistry, 7-HC is utilized in the creation of 7-substituted 4-methyl coumarins via solvent-free Pechmann reaction. This demonstrates its versatility and potential in chemical synthesis processes (Tyagi, Mishra, & Jasra, 2007).

Drug Metabolism and Disposition

7-HC plays a role in pharmacokinetics, particularly in the excretion of coumarin metabolites. It is involved in the transport processes essential for the urinary excretion of its glucuronide form, mediated via multidrug resistance-associated proteins (Wittgen et al., 2012).

Potential as a Selective Estrogen Receptor Down-Regulator

7-HC has been investigated as a potential selective estrogen receptor down-regulator, showing promise in the field of endocrine therapies for conditions like breast cancer (Degorce et al., 2015).

Growth-Inhibitory Effects

The compound demonstrates growth-inhibitory effects on several human malignant cell lines, indicating its potential as a therapeutic agent in cancer treatment (Marshall et al., 2005).

Tissue Distribution Studies

Studies on the distribution of 7-HC and its metabolites in tissues can aid in understanding its pharmacokinetic properties, important for drug development and safety assessments (Ritschel & Hardt, 1983).

Detection and Measurement of Hydroxyl Radicals

7-HC is used as a fluorescent probe in the detection and measurement of hydroxyl radicals, especially in studies involving UV irradiation of aqueous suspensions of nanoparticles like TiO2 (Czili & Horváth, 2008).

Cardiovascular Research

The compound has been studied for its effects on isolated perfused and ischemic-reperfused rat hearts, showing potential in cardiovascular research (Baccard et al., 2000).

Mechanism of Action

Target of Action

7-Hydroxy Coumarin Sulfate, also known as this compound Potassium Salt, is a secondary metabolite with numerous biological and therapeutic properties .

Mode of Action

The mode of action of this compound involves its interaction with various biochemical pathways. It exhibits ortho-hydroxylase activity to the substrate, feruloyl coenzyme A, which yields 6-hydroxy feruloyl-CoA . This compound then spontaneously cyclizes to give scopoletin .

Biochemical Pathways

This compound plays a key role in the biosynthesis in plants and metabolic pathways . It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Hydroxylated metabolites of coumarins, such as 7-hydroxycoumarin or 4-hydroxycoumarin, are commonly observed .

Pharmacokinetics

This compound can be metabolized by conjugation with glucuronic acid or sulfate groups . These conjugates are often more water-soluble and readily excreted from the body . This suggests an extensive first-pass effect . The availability to systemic circulation is less than 4% , indicating that the compound is rapidly absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . It has also demonstrated activity against several types of animal tumors . Moreover, it has been reported to have antitumor properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that the compound’s action can be influenced by the solvent environment.

Future Directions

The natural product 7-hydroxycoumarin exhibits pharmacological properties linked to antihypertensive mechanisms of action . This study aimed to evaluate the vascular effects of 7-HC in an experimental model of essential hypertension . The results suggest that the relaxant effect induced by 7-HC relies on K+ -channels (K ATP, BK Ca, and, to a lesser extent, K v) activation and also on Ca2+ influx from sarcolemma and sarcoplasmic reticulum mobilization .

Biochemical Analysis

Biochemical Properties

7-Hydroxy coumarin sulfate plays a significant role in biochemical reactions, primarily as a substrate for sulfotransferase enzymes. These enzymes catalyze the transfer of sulfate groups from donor molecules to acceptor molecules, a process known as sulfation. This reaction is crucial for the metabolism and detoxification of various endogenous and exogenous compounds. This compound interacts with sulfotransferases by serving as an acceptor molecule, thereby facilitating the study of these enzymes’ activity and specificity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to inhibit the proliferation of several human malignant cell lines in vitro, demonstrating potential anti-tumor activity . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of various enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to sulfotransferase enzymes, facilitating the transfer of sulfate groups to target molecules. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound can inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism. For example, it has been reported to inhibit aldose reductase and xanthine oxidase, enzymes involved in glucose metabolism and oxidative stress, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of enzyme activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to produce beneficial effects, such as vasorelaxation and anti-inflammatory activity . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including sulfation and glucuronidation. These pathways are essential for the detoxification and excretion of the compound. Sulfotransferases and glucuronosyltransferases are the primary enzymes involved in these processes, facilitating the conjugation of sulfate and glucuronic acid groups to this compound . This conjugation increases the compound’s water solubility, promoting its excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is soluble in water and methanol, which facilitates its uptake and distribution in biological systems . Transporters and binding proteins may also play a role in its cellular localization and accumulation. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sulfotransferases may localize it to the cytoplasm, where these enzymes are predominantly active . Additionally, its fluorescent properties can be utilized to track its localization and distribution within cells, providing valuable insights into its cellular dynamics.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-Hydroxy coumarin sulfate can be achieved through the sulfation of 7-Hydroxy coumarin.", "Starting Materials": [ "7-Hydroxy coumarin", "Sulfur trioxide", "Sulfuric acid", "Methanol", "Water" ], "Reaction": [ "Dissolve 7-Hydroxy coumarin in methanol", "Add sulfur trioxide to the solution and stir for 30 minutes", "Slowly add sulfuric acid to the mixture while stirring", "Heat the mixture to 60°C and stir for 2 hours", "Cool the mixture to room temperature and add water", "Filter the precipitate and wash with water", "Dry the product to obtain 7-Hydroxy coumarin sulfate" ] }

CAS No.

1135316-80-1

Molecular Formula

C9H5KO6S

Molecular Weight

285.33 g/mol

IUPAC Name

potassium;(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl) sulfate

InChI

InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1D,2D,3D,4D,5D;

InChI Key

SVUZPRLQAASRKC-GWVWGMRQSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+]

SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+]

Pictograms

Irritant

Synonyms

7-hydroxycoumarin sulfate ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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